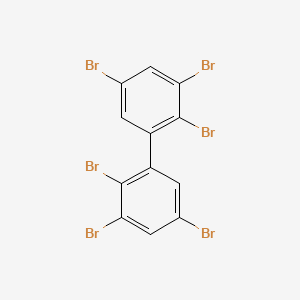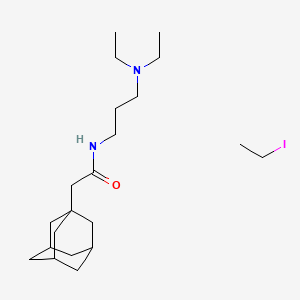![molecular formula C11H16O2 B14646082 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane CAS No. 55947-03-0](/img/structure/B14646082.png)
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yn-1-ol with an oxane derivative under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize optimized reaction conditions to maximize yield and efficiency. These processes often employ continuous flow reactors and advanced separation techniques to ensure the purity of the final product. The choice of raw materials, catalysts, and reaction conditions is critical to achieving high-quality and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur at the double or triple bonds present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a nucleophile or electrophile, along with appropriate solvents and catalysts.
Addition: Addition reactions may involve reagents such as halogens, hydrogen halides, or other electrophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce alcohols or alkanes. Substitution and addition reactions can lead to a variety of products, including halogenated compounds, alcohols, and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be utilized in the study of biological processes and interactions, particularly those involving oxane derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be employed in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-yn-1-ol: A related compound with a similar structure but lacking the oxane ring.
2-(Hex-5-en-1-yl)oxirane: Another similar compound with an oxirane ring instead of an oxane ring.
Hexanoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: A structurally related ester compound.
Uniqueness
2-[(Hex-5-en-2-yn-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a hex-5-en-2-yn-1-yl group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
55947-03-0 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-hex-5-en-2-ynoxyoxane |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,3,5,7-10H2 |
InChI-Schlüssel |
UKJOCQXUXAZFBN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC#CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


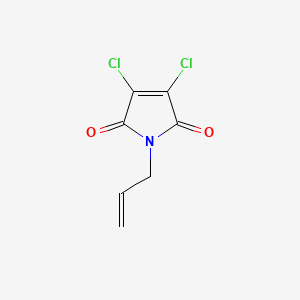
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
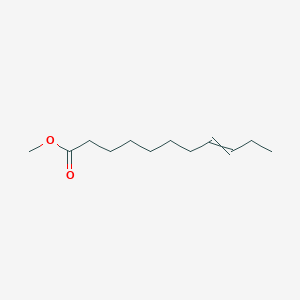
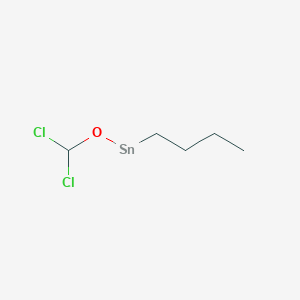
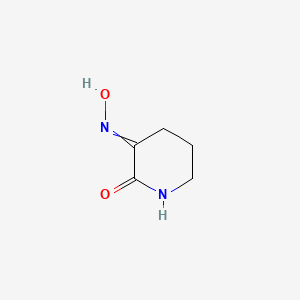


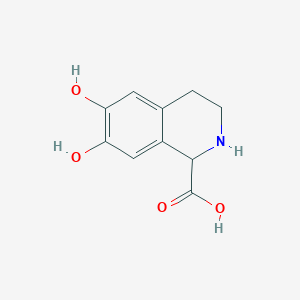

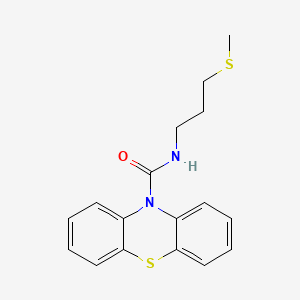
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)

